molecular formula C57H97N5O16S B10767486 Progesterone 3-PEG11-biotin

Progesterone 3-PEG11-biotin

Cat. No.: B10767486
M. Wt: 1140.5 g/mol
InChI Key: BRLBCZMGHNVNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Progesterone 3-PEG11-biotin is a compound that combines progesterone, a key steroid hormone, with biotin through a polyethylene glycol (PEG) linker. This compound is primarily used as an affinity probe, allowing progesterone to be detected or immobilized using the biotin ligand. The PEG11 moiety serves to separate the biotin linker from progesterone with a hydrophilic spacer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Progesterone 3-PEG11-biotin involves the conjugation of progesterone with biotin through a PEG linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically formulated as a solution in ethanol for ease of use .

Chemical Reactions Analysis

Types of Reactions

Progesterone 3-PEG11-biotin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Progesterone 3-PEG11-biotin has a wide range of scientific research applications, including:

    Chemistry: Used as an affinity probe to study the binding interactions of progesterone with various receptors.

    Biology: Employed in the detection and immobilization of progesterone in biological samples.

    Medicine: Investigated for its potential therapeutic applications in reproductive health and hormone replacement therapy.

    Industry: Utilized in the development of diagnostic assays and research tools .

Mechanism of Action

The mechanism of action of Progesterone 3-PEG11-biotin involves its binding to specific progesterone receptors in target tissues. The biotin moiety allows for the detection and immobilization of the compound, facilitating various biochemical assays. The PEG linker ensures that the biotin and progesterone components remain separated, maintaining the functionality of both .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of progesterone, PEG11 linker, and biotin. This configuration provides a hydrophilic spacer that enhances the solubility, stability, and versatility of the compound, making it particularly useful in various scientific research applications .

Properties

Molecular Formula

C57H97N5O16S

Molecular Weight

1140.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C57H97N5O16S/c1-43(63)44-38-49-47-9-8-45-39-46(10-13-57(45,3)48(47)11-12-56(49,2)40-44)62-78-41-53(65)59-15-17-68-19-21-70-23-25-72-27-29-74-31-33-76-35-37-77-36-34-75-32-30-73-28-26-71-24-22-69-20-18-67-16-14-58-52(64)7-5-4-6-51-54-50(42-79-51)60-55(66)61-54/h39,44,47-51,54H,4-38,40-42H2,1-3H3,(H,58,64)(H,59,65)(H2,60,61,66)

InChI Key

BRLBCZMGHNVNFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2C3CCC4=CC(=NOCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC4(C3CCC2(C1)C)C

Origin of Product

United States

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